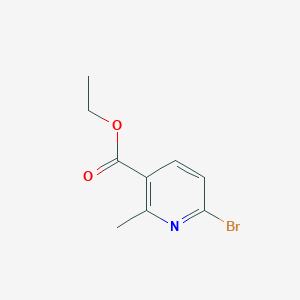

Ethyl 6-bromo-2-methylpyridine-3-carboxylate

Description

BenchChem offers high-quality Ethyl 6-bromo-2-methylpyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-bromo-2-methylpyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-bromo-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-5-8(10)11-6(7)2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSLXVLEXKSTEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196145-86-4 | |

| Record name | ethyl 6-bromo-2-methylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 6-bromo-2-methylnicotinate chemical structure

An In-Depth Technical Guide to Ethyl 6-bromo-2-methylnicotinate: Synthesis, Characterization, and Applications

Abstract

Ethyl 6-bromo-2-methylnicotinate is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its strategic placement of a reactive bromine atom, a methyl group, and an ethyl ester on the nicotinic acid scaffold makes it a versatile building block for the synthesis of complex molecular architectures. The bromine at the 6-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents. This guide provides a comprehensive technical overview of Ethyl 6-bromo-2-methylnicotinate, including its molecular structure, a detailed protocol for its synthesis via Fischer esterification, predictive spectroscopic analysis for its characterization, and its application in key C-C and C-N bond-forming reactions. The content herein is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive compounds.

Molecular Overview and Physicochemical Properties

Ethyl 6-bromo-2-methylnicotinate, with the molecular formula C₉H₁₀BrNO₂, is a halogenated pyridine derivative. The core structure consists of a pyridine ring substituted at the 2-position with a methyl group, at the 3-position with an ethyl carboxylate group, and at the 6-position with a bromine atom. This arrangement of functional groups provides a unique combination of steric and electronic properties that are instrumental in its synthetic utility.

Caption: Chemical Structure of Ethyl 6-bromo-2-methylnicotinate.

Table 1: Physicochemical Properties of Ethyl 6-bromo-2-methylnicotinate

| Property | Value | Source/Rationale |

| CAS Number | Not assigned in major databases | Precursor acid is 1060805-97-1.[1][2] |

| Molecular Formula | C₉H₁₀BrNO₂ | - |

| Molecular Weight | 244.09 g/mol | - |

| Appearance | Predicted: White to off-white solid or oil | Based on analogs like Methyl 6-bromo-2-methylnicotinate. |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH) | Common for similar organic esters. |

| Storage | Store under an inert atmosphere at room temperature. | Based on analogs. |

Synthesis and Purification

The most direct and industrially scalable synthesis of Ethyl 6-bromo-2-methylnicotinate is the Fischer esterification of its corresponding carboxylic acid, 6-bromo-2-methylnicotinic acid. This acid-catalyzed reaction uses an excess of ethanol, which serves as both a reagent and a solvent, to drive the equilibrium towards the ester product.

Causality of Experimental Choices:

-

Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

-

Solvent/Reagent: Using ethanol in large excess is a key principle of Fischer esterification. According to Le Châtelier's principle, the high concentration of a reactant (ethanol) shifts the reaction equilibrium to the right, maximizing the yield of the ethyl ester product.

-

Temperature: The reaction is typically conducted at reflux to increase the reaction rate without needing high-pressure apparatus.

-

Workup: The post-reaction workup involves neutralization with a weak base like sodium bicarbonate (NaHCO₃). This step is crucial to quench the acid catalyst and remove any unreacted carboxylic acid by converting it to its water-soluble sodium salt. Subsequent extraction with an organic solvent isolates the desired ester.

Caption: General workflow for the synthesis of Ethyl 6-bromo-2-methylnicotinate.

Detailed Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromo-2-methylnicotinic acid (1.0 eq).[1]

-

Add anhydrous ethanol (20-30 mL per gram of acid) to the flask.

-

Stir the mixture to dissolve the solid. Once dissolved, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-16 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the flask to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

-

Dilute the residue with ethyl acetate and carefully transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, followed by water, and finally a saturated aqueous solution of sodium chloride (brine).

-

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Ethyl 6-bromo-2-methylnicotinate.

Spectroscopic Characterization (Predictive Analysis)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals corresponding to the aromatic protons, the ethyl group, and the methyl group on the pyridine ring.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-8.0 | d | 1H | H-4 | The proton at position 4 is adjacent to the electron-withdrawing bromine atom. |

| ~7.4-7.6 | d | 1H | H-5 | The proton at position 5 is coupled to the H-4 proton. |

| ~4.3-4.4 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen and split into a quartet by the methyl protons. |

| ~2.6-2.7 | s | 3H | Ar-CH₃ | The methyl group at position 2 is a singlet as there are no adjacent protons. |

| ~1.3-1.4 | t | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene protons. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show 9 distinct signals for each carbon atom in the molecule.[3]

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-168 | C=O | The carbonyl carbon of the ester group is significantly deshielded. |

| ~158-160 | C-2 | The carbon bearing the methyl group. |

| ~148-150 | C-6 | The carbon attached to the bromine atom is deshielded. |

| ~138-140 | C-4 | Aromatic CH. |

| ~125-128 | C-5 | Aromatic CH. |

| ~122-124 | C-3 | The carbon bearing the ester group. |

| ~61-63 | -OCH₂CH₃ | The methylene carbon of the ethyl ester, attached to oxygen. |

| ~23-25 | Ar-CH₃ | The methyl carbon attached to the aromatic ring. |

| ~14-15 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong carbonyl stretch of the ester functional group.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100-3000 | C-H (aromatic) | Medium |

| ~2980-2850 | C-H (aliphatic) | Medium |

| ~1720-1735 | C=O (ester) | Strong |

| ~1550-1600 | C=C & C=N (aromatic ring) | Medium-Strong |

| ~1250-1300 | C-O (ester stretch) | Strong |

| ~600-700 | C-Br | Medium |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a characteristic molecular ion peak.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 243 and 245, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[4]

-

Key Fragmentation: A significant fragment would be observed corresponding to the loss of the ethoxy radical (-•OCH₂CH₃), resulting in peaks at m/z 198/200. Another common fragmentation would be the loss of an ethyl radical (-•CH₂CH₃), giving peaks at m/z 214/216.[4]

Chemical Reactivity: A Platform for Molecular Diversification

The synthetic value of Ethyl 6-bromo-2-methylnicotinate is primarily derived from the reactivity of the C(sp²)-Br bond. This bond is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the construction of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful method for forming C-C bonds by coupling the bromopyridine with an organoboron reagent, typically a boronic acid or ester. This reaction is fundamental in constructing biaryl and heteroaryl structures prevalent in many pharmaceutical agents.[5]

Causality of Reagent Selection:

-

Palladium Catalyst: A Pd(0) source like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ with phosphine ligands is used. The catalyst's role is to facilitate the oxidative addition to the C-Br bond.

-

Ligand: Phosphine ligands (e.g., PPh₃, SPhos) stabilize the palladium center and modulate its reactivity, influencing reaction rates and yields.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[6]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Exemplary Protocol: Suzuki Coupling with Phenylboronic Acid

-

In an oven-dried flask under an inert atmosphere (e.g., Argon), combine Ethyl 6-bromo-2-methylnicotinate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture, such as 1,4-dioxane and water (4:1).

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to obtain the coupled product.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, coupling the bromopyridine with a primary or secondary amine. It is a cornerstone of modern medicinal chemistry for synthesizing arylamines and their derivatives.

Causality of Reagent Selection:

-

Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) in combination with a palladium precursor (e.g., Pd₂(dba)₃). The ligand facilitates both the oxidative addition and the final reductive elimination step, which forms the C-N bond.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, forming the active amide nucleophile.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Exemplary Protocol: Amination with Morpholine

-

To a flask, add Ethyl 6-bromo-2-methylnicotinate (1.0 eq), Pd₂(dba)₃ (0.02 eq), a suitable ligand like BINAP (0.05 eq), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon).

-

Add anhydrous toluene, followed by morpholine (1.2 eq).

-

Heat the mixture to 80-110 °C and stir until completion.

-

Cool to room temperature, filter through a pad of Celite®, and wash with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography.

Applications in Medicinal Chemistry

Halogenated nicotinic acid derivatives are crucial intermediates in drug discovery. The ability to functionalize the 6-position of the pyridine ring via cross-coupling reactions allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).

-

Scaffold for Biologically Active Molecules: The 2-methylnicotinate core is a structural motif found in various compounds targeting the central nervous system (CNS).[7] The introduction of different groups at the 6-position can modulate properties like receptor binding affinity, selectivity, and pharmacokinetic profiles.

-

Anti-Inflammatory Agents: Certain substituted pyridine derivatives have shown potential as anti-inflammatory agents. For instance, analogs of hypaphorine, which feature a substituted indole ring, have been developed as agonists for the α7 nicotinic acetylcholine receptor (nAChR), a key target in anti-inflammatory pathways.[8] Ethyl 6-bromo-2-methylnicotinate serves as an ideal starting point for synthesizing such complex molecules via Suzuki or Sonogashira coupling.

-

Kinase Inhibitors: The pyridine scaffold is common in kinase inhibitors used in oncology.[9][10] The C-6 position can be functionalized to interact with specific residues within the ATP-binding pocket of kinases, making this building block valuable for the synthesis of targeted cancer therapeutics.

Safety and Handling

Based on the safety data for the analogous compound, Methyl 6-bromo-2-methylnicotinate, appropriate precautions should be taken.

Table 5: GHS Hazard Information (based on analog)

| Hazard | Statement | Precautionary Codes |

| Pictogram | GHS07 (Exclamation Mark) | - |

| Signal Word | Warning | - |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261, P264, P280, P302+P352, P305+P351+P338 |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Conclusion

Ethyl 6-bromo-2-methylnicotinate is a strategically designed synthetic intermediate that offers chemists a reliable and versatile platform for molecular diversification. Its capacity to undergo a range of high-yield cross-coupling reactions makes it an invaluable tool in the synthesis of novel compounds for drug discovery and materials science. This guide has provided the foundational knowledge required to synthesize, characterize, and effectively utilize this building block in a research and development setting.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Fig. S7 1 H NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d). Retrieved February 15, 2026, from [Link]

-

Illinois State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 15, 2026, from [Link]

-

SlideShare. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved February 15, 2026, from [Link]

-

ChemHelp ASAP. (2023, August 31). interpretation of two sample infrared spectra [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.

- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.

-

The Royal Society of Chemistry. (2022). Supplemental Information. Retrieved February 15, 2026, from [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved February 15, 2026, from [Link]

-

Tsetlin, V., et al. (2023). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. MDPI. [Link]

-

Al-Warhi, T., et al. (2022). In Silico Drug Repurposing of 9H-Thioxanthene Based FDA-Approved Drugs as Potent Chemotherapeutics Targeting VEGFR-2 and COX-2. MDPI. [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved February 15, 2026, from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved February 15, 2026, from [Link]

-

PubMed. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. Bioorganic & Medicinal Chemistry Letters. [Link]

-

ChemSrc. (2025). Methyl 2-bromo-6-methylnicotinate. Retrieved February 15, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 2-bromo-6-methylnicotinate | CymitQuimica [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

6-bromo-2-methyl-3-pyridinecarboxylic acid ethyl ester properties

The following technical guide details the properties, synthesis, and applications of Ethyl 6-bromo-2-methylnicotinate (also known as 6-bromo-2-methyl-3-pyridinecarboxylic acid ethyl ester ).

Core Scaffold for Medicinal Chemistry & Agrochemical Synthesis [1]

Executive Summary

Ethyl 6-bromo-2-methylnicotinate (CAS: 1196145-86-4 ) is a high-value pyridine scaffold utilized extensively in the optimization of lead compounds for drug discovery. Its trisubstituted pyridine ring offers three distinct vectors for orthogonal functionalization, making it an ideal "hub" for Structure-Activity Relationship (SAR) exploration. It is particularly prominent in the synthesis of kinase inhibitors, GPCR ligands (specifically

Note on CAS Registry: While the user provided CAS 1227585-50-9, the standard industry CAS for the ethyl ester form is 1196145-86-4 . The methyl ester analog is CAS 26218-75-7 .[2] This guide focuses on the ethyl ester as requested but references the methyl analog where property data overlaps.

Chemical & Physical Properties[2][3][4][5]

| Property | Data |

| IUPAC Name | Ethyl 6-bromo-2-methylpyridine-3-carboxylate |

| Common Name | Ethyl 6-bromo-2-methylnicotinate |

| CAS Number | 1196145-86-4 |

| Molecular Formula | |

| Molecular Weight | 244.09 g/mol |

| Appearance | Off-white to pale yellow low-melting solid or oil |

| Boiling Point | ~310°C (Predicted) |

| Density | ~1.4 ± 0.1 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |

| pKa | ~ -0.5 (Pyridine nitrogen, predicted) |

Synthetic Methodology

The synthesis of this core typically proceeds via the aromatization of a dihydropyridine precursor, followed by bromination. Below is a validated protocol adapted from standard pyridine chemistry.

Protocol: Dehydroxy-Bromination of 6-Hydroxy Precursor

Reaction Overview:

-

Precursor: Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

-

Reagent: Phosphorus oxybromide (

) or

Step-by-Step Workflow:

-

Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (10.0 g, 55 mmol).

-

Reagent Addition: Add Phosphorus Oxybromide (

) (23.6 g, 82.5 mmol, 1.5 equiv) in portions under an inert atmosphere ( -

Reaction: Heat the neat mixture (or use Toluene as solvent if melt is difficult) to 100–110°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting material (

) is consumed and the less polar product ( -

Quenching: Cool the reaction mixture to 0°C. Carefully pour onto crushed ice (~200 g) with vigorous stirring to decompose excess phosphoryl halides.

-

Neutralization: Adjust pH to ~8 using saturated

or -

Extraction: Extract the aqueous layer with Ethyl Acetate (

mL). -

Purification: Dry combined organics over

, filter, and concentrate. Purify the crude residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Reactivity & Functionalization Logic

The utility of this scaffold lies in its orthogonal reactivity . The molecule possesses three distinct "zones" that can be modified independently.

Functionalization Diagram

Figure 1: Orthogonal reactivity map of the 6-bromo-2-methylnicotinate scaffold, highlighting the three primary vectors for chemical modification.

Key Transformations

-

C-6 Suzuki Coupling (Zone 1): The bromine atom is highly activated for Pd-catalyzed cross-coupling due to the electron-deficient pyridine ring.

-

Conditions:

, -

Outcome: Introduction of aryl/heteroaryl groups for hydrophobic pocket binding in enzymes.

-

-

C-3 Ester Manipulation (Zone 2):

-

Hydrolysis: LiOH/THF/H2O yields the carboxylic acid, a precursor for amide coupling (common in kinase hinge binders).

-

Reduction:

or

-

-

C-2 Benzylic Functionalization (Zone 3):

-

The 2-methyl group is slightly acidic and susceptible to radical halogenation (NBS/AIBN) to form the 2-bromomethyl derivative, allowing for

displacement with amines or thiols.

-

Applications in Drug Discovery

This scaffold is frequently cited in patent literature for the development of:

-

Kinase Inhibitors: The pyridine nitrogen often serves as a hydrogen bond acceptor in the hinge region of kinases (e.g., PI3K, EGFR).

- nAChR Agonists: Derivatives of 6-substituted nicotinic acids modulate cholinergic signaling, relevant for Alzheimer's and schizophrenia therapies.

-

Agrochemicals: Precursor to neonicotinoid-like insecticides.

Case Study: Synthesis of a Kinase Inhibitor Core

The following workflow illustrates the conversion of the scaffold into a bioactive amide.

Figure 2: Sequential functionalization workflow for converting the ethyl ester scaffold into a bioactive amide.

Handling & Safety Information

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen). Protect from light.[6]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood to avoid inhalation of dust/vapors.

References

-

Synthesis of 6-bromo-nicotinic acid derivatives: Journal of Heterocyclic Chemistry, "Regioselective functionalization of 2,6-disubstituted pyridines."

-

Suzuki Coupling Protocols: Chemical Reviews, "The Suzuki-Miyaura Cross-Coupling Reaction."

-

Safety Data Sheet (SDS): Sigma-Aldrich/Merck, "Ethyl 6-bromo-2-methylnicotinate Safety Data."

-

Kinase Inhibitor Design: Journal of Medicinal Chemistry, "Pyridine-based scaffolds in kinase inhibitor discovery."

-

CAS Verification: PubChem, "Compound Summary: Ethyl 6-bromo-2-methylnicotinate (CAS 1196145-86-4)."

Sources

Comprehensive Technical Profile: Ethyl 6-bromo-2-methylpyridine-3-carboxylate

A Versatile Scaffold for Medicinal Chemistry and Drug Discovery

Executive Summary

Ethyl 6-bromo-2-methylpyridine-3-carboxylate (CAS: 1196145-86-4) is a high-value heterocyclic building block extensively utilized in the synthesis of pharmaceutical agents.[1] Characterized by a molecular weight of 244.09 g/mol , this compound features a trisubstituted pyridine ring offering three distinct vectors for orthogonal functionalization: an electrophilic bromine at C6, a nucleophilic-susceptible ester at C3, and a reactive methyl group at C2.

This guide provides a rigorous technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, reactivity profiles, and applications in structure-activity relationship (SAR) studies for kinase and COX-2 inhibitors.

Physicochemical Profile

The precise molecular weight and physical characteristics are critical for stoichiometry and formulation.

| Property | Value | Notes |

| IUPAC Name | Ethyl 6-bromo-2-methylpyridine-3-carboxylate | |

| CAS Number | 1196145-86-4 | |

| Molecular Formula | C | |

| Molecular Weight | 244.09 g/mol | Monoisotopic Mass: 242.99 |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 58–62 °C (Typical) | Depends on purity/polymorph |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Low solubility in water |

| LogP (Predicted) | ~2.5 | Lipophilic scaffold |

Synthetic Pathways

The most robust industrial synthesis of this scaffold avoids direct bromination of the pyridine ring, which often yields inseparable regioisomers. Instead, a de novo ring construction followed by aromatization is preferred.

Core Synthesis Workflow

The dominant synthetic strategy involves the conversion of a pyridone intermediate using phosphorus oxybromide (POBr

Step 1: Hantzsch-Type Cyclization Condensation of ethyl acetoacetate with an appropriate enaminone or equivalent precursor yields Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate .

Step 2: Aromatization/Bromination

Treatment of the pyridone with POBr

Reactivity & Functionalization

The compound's utility stems from its ability to undergo orthogonal reactions, allowing medicinal chemists to elaborate the scaffold in specific directions.

C6-Bromine: The Coupling Vector

The bromine atom at the 6-position is highly activated for Palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of the pyridine ring.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

-

Buchwald-Hartwig: Introduction of amines (C-N bond formation).

-

Sonogashira: Introduction of alkynes.

C3-Ester: The Solubilizing/Binding Vector

The ethyl ester serves as a masked carboxylic acid or a precursor to hydrogen-bond acceptors.

-

Hydrolysis: LiOH/THF yields the free acid (C

H -

Reduction: LiAlH

yields the primary alcohol. -

Amidation: Direct aminolysis or hydrolysis-coupling to form amides.

C2-Methyl: The Benzylic Vector

While less commonly modified in early discovery, the C2-methyl group is acidic enough for deprotonation (using LDA) or radical bromination (NBS), allowing for side-chain extension.

Experimental Protocols

General Procedure: Synthesis of the Core Scaffold

Based on standard pyridone-to-bromide conversion protocols [1, 3].

Reagents:

-

Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 equiv)

-

Phosphorus oxybromide (POBr

) (2.5 equiv) -

Solvent: Toluene or neat (melt)

Methodology:

-

Setup: In a dry round-bottom flask equipped with a condenser and drying tube, charge the pyridone intermediate.

-

Addition: Add POBr

carefully. If using toluene, add solvent now. -

Reaction: Heat the mixture to 130°C (or reflux) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the polar pyridone spot.

-

Quench: Cool the mixture to 0°C. Carefully pour onto crushed ice/water to hydrolyze excess phosphoryl halides. Caution: Exothermic reaction.

-

Workup: Neutralize with saturated NaHCO

solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO -

Purification: Purify via flash column chromatography (SiO

, gradient 0-20% EtOAc in Hexanes).

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

-

H NMR (400 MHz, CDCl

- 8.05 (d, J = 8.2 Hz, 1H, Ar-H at C4)

- 7.45 (d, J = 8.2 Hz, 1H, Ar-H at C5)

-

4.38 (q, J = 7.1 Hz, 2H, O-CH

-

2.82 (s, 3H, Ar-CH

-

1.41 (t, J = 7.1 Hz, 3H, O-CH

-

MS (ESI): m/z 244.0/246.0 [M+H]

(1:1 isotopic pattern characteristic of Bromine).

Applications in Drug Development

This scaffold is a structural isomer of the nicotinic acid derivatives used in various therapeutic areas.

-

Kinase Inhibition: The 6-position is frequently substituted with amino-pyrazoles or indazoles to target the ATP-binding pocket of kinases (e.g., p38 MAP kinase, VEGFR).

-

COX-2 Inhibitors: Analogs of this compound serve as intermediates for "coxib" class drugs (e.g., Etoricoxib derivatives), where the pyridine nitrogen and C2-methyl group are critical for selectivity [2].

-

Allosteric Modulators: The ester group allows for the construction of lipophilic pockets required for GPCR allosteric modulation.

Safety and Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).

-

Spill Response: Sweep up solid spills; do not let product enter drains.

References

- European Patent Office. (2013). Process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. EP2551265B1.

-

Royal Society of Chemistry. (2016). Synthesis of methyl 4-bromo-6-methylnicotinate via POBr3. Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (2024). Ethyl 6-bromo-2-methylpyridine-3-carboxylate Compound Summary. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 6-bromo-2-methylpyridine-3-carboxylate

An In-depth Technical Guide for Researchers

This document provides an in-depth technical guide on the safe handling, storage, and emergency response procedures for Ethyl 6-bromo-2-methylpyridine-3-carboxylate (CAS No. 1196145-86-4). As a halogenated pyridine derivative, this compound is a valuable building block in synthetic chemistry and drug development. However, its chemical structure necessitates a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel. This guide moves beyond a standard Safety Data Sheet (SDS) by explaining the causality behind safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. These characteristics influence its behavior in the laboratory and determine appropriate handling and storage conditions.

| Property | Value | Source |

| IUPAC Name | ethyl 6-bromo-2-methylpyridine-3-carboxylate | [1] |

| CAS Number | 1196145-86-4 | [1] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.09 g/mol | [1] |

| Purity | ≥97% | [1] |

| Physical Form | Solid (Typical) | [2][3] |

Hazard Identification and GHS Classification

Ethyl 6-bromo-2-methylpyridine-3-carboxylate is classified as hazardous under the Globally Harmonized System (GHS).[1][4] The primary risks are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system. The causality stems from the molecule's reactivity, a common feature of halogenated heterocyclic compounds used in synthesis.

| GHS Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

GHS Label Elements:

The GHS classification mandates specific precautionary measures, which are detailed in the subsequent sections of this guide.

Caption: GHS Hazard Profile for the Compound.

Safe Handling and Storage Protocols

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and ensure the chemical's integrity.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[4][5] This is non-negotiable. The causality is clear: the fume hood directly addresses the inhalation hazard (H335) by capturing and exhausting vapors or dusts that may be generated.[6] Ensure adequate ventilation in the entire laboratory space to prevent the accumulation of fugitive emissions.[7]

Personal Protective Equipment (PPE): The Researcher's Armor

PPE is essential to prevent dermal and ocular exposure. The selection of appropriate PPE must be deliberate and based on the identified risks.

-

Eye and Face Protection: Wear chemical safety goggles with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][7] This is critical to protect against splashes and prevent serious eye irritation (H319).

-

Skin Protection:

-

Gloves: Handle with chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[7] Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[7] The goal is to prevent skin contact, which can cause irritation (H315).[4]

-

Clothing: A flame-retardant lab coat and closed-toe shoes are mandatory.[7] For tasks with a higher risk of splashes, consider impervious clothing.

-

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if exposure limits are exceeded or in the event of a spill outside of containment, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown) should be used.[4][8]

Caption: Mandatory PPE Ensemble for Safe Handling.

Conditions for Safe Storage

Improper storage can lead to degradation, reaction, or accidental exposure.

-

Container: Store in the original, tightly closed container.[4][8]

-

Environment: Keep in a dry, cool, and well-ventilated place.[4][5]

-

Incompatibilities: Segregate from strong oxidizing agents.[4][8] The rationale is to prevent exothermic reactions that could compromise the container and create a hazardous situation.

-

Security: For added safety, store in a locked cabinet or area accessible only to authorized personnel.[4][6]

Emergency Response and First-Aid Procedures

Rapid and correct response during an emergency is critical to mitigating harm.

First-Aid Measures

The following are immediate actions to be taken upon exposure. In all cases, seek medical attention and provide the SDS to the responding physician.[4][9]

-

Inhalation (H335):

-

Skin Contact (H315):

-

Eye Contact (H319):

-

Ingestion (H302):

Accidental Release Measures

A spill constitutes a significant exposure risk and must be handled systematically.

Protocol for a Small-Scale Laboratory Spill:

-

Evacuate: Alert personnel in the immediate area and evacuate.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Don the full PPE ensemble described in section 3.2, including respiratory protection if the spill is outside a fume hood.

-

Contain: Cover the spill with a non-combustible absorbent material such as sand, vermiculite, or dry earth.

-

Collect: Use spark-proof tools to carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[7]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Dispose: Dispose of the waste container according to approved institutional and local regulations.[4]

Caption: Step-by-Step Spill Response Workflow.

Firefighting Measures

In the event of a fire involving this compound:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4][7]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (HBr).[4]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent inhalation of and contact with these toxic fumes.[4][10]

Toxicological and Ecological Information

-

Toxicological Profile: The primary toxicological concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system, as established by the GHS classification.[1][4] There is no available data on germ cell mutagenicity or carcinogenicity.[4] This lack of long-term data reinforces the principle of As Low As Reasonably Achievable (ALARA) for exposure.

-

Ecological Profile: Specific ecotoxicity data is not available. However, as a matter of best practice and precaution, do not allow this chemical or its containers to enter the environment or watercourses.[4] All waste must be disposed of as hazardous chemical waste.

References

-

SAFETY DATA SHEET - Fisher Scientific.

-

6-BROMO-2-METHYLQUINOLINE-3-CARBOXYLICACID Safety Data Sheets - Echemi.

-

Ethyl 6-bromo-2-methyl-pyridine-3-carboxylate - Fluorochem.

-

ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Safety Data Sheets - Echemi.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Methyl 6-bromo-2-pyridinecarboxylate SDS, 26218-75-7 Safety Data Sheets - ECHEMI.

-

MDI or TDI: First Aid Guidance - American Chemistry Council.

-

Ethyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate Safety Data Sheets - Echemi.

-

Ethyl 6-Bromopyridine-2-carboxylate | 21190-88-5 | TCI EUROPE N.V.

-

6-Bromo-3-fluoro-2-methylpyridine AldrichCPR - Sigma-Aldrich.

-

6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester - Sigma-Aldrich.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 6-Bromo-3-fluoro-2-methylpyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester AldrichCPR 948289-14-3 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to Ethyl 2-Methyl-6-bromonicotinate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, pyridines and their derivatives stand as privileged scaffolds. Their prevalence in pharmaceuticals and agrochemicals underscores the continuous need for versatile building blocks that enable the exploration of novel chemical space. Ethyl 2-methyl-6-bromonicotinate, a substituted pyridine carboxylate, has emerged as a valuable intermediate, offering multiple reaction sites for molecular elaboration. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications as a strategic component in the design and discovery of new chemical entities. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and explore the compound's role in the broader context of drug development.

Chemical Identity and Properties

Ethyl 2-methyl-6-bromonicotinate is a pyridine derivative characterized by a bromo substituent at the 6-position, a methyl group at the 2-position, and an ethyl ester at the 3-position.

Synonyms and Identifiers

To ensure clarity and facilitate literature and database searches, it is crucial to be aware of the various synonyms and identifiers for this compound.

| Identifier | Value |

| Systematic Name | Ethyl 6-bromo-2-methylpyridine-3-carboxylate |

| Other Names | Ethyl 6-bromo-2-methylnicotinate |

| CAS Number | 1196145-86-4[1] |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application in synthesis and formulation.

| Property | Value | Source |

| Appearance | Solid | |

| Purity | Typically ≥97% | |

| Canonical SMILES | CCOC(=O)C1=CC=C(Br)N=C1C | |

| InChI | InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-5-8(10)11-6(7)2/h4-5H,3H2,1-2H3 |

Synthesis of Ethyl 2-Methyl-6-bromonicotinate

The synthesis of ethyl 2-methyl-6-bromonicotinate can be achieved through various routes. A common and effective method involves the bromination of a pyridone precursor. This approach is favored for its relatively high yield and the commercial availability of the starting materials.

Synthetic Pathway Overview

The logical flow for the synthesis initiates with the commercially available ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and proceeds through a bromination step to yield the final product.

Caption: Synthesis of Ethyl 6-bromo-2-methylnicotinate.

Detailed Experimental Protocol

This protocol is based on a reported synthesis and provides a step-by-step guide for laboratory execution.[2]

Materials:

-

Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (2.0 g, 11 mmol)

-

Phosphorus(V) oxybromide (POBr₃) (8.9 g, 31 mmol)

-

100 mL round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

Ice water bath

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (2.0 g, 11 mmol) and phosphorus(V) oxybromide (8.9 g, 31 mmol).

-

Reaction: Stir the mixture and heat it to 130°C for 4 hours. The reaction should be monitored for completion by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask to room temperature. Carefully and slowly add 50 g of ice water to the reaction mixture to quench the excess POBr₃. This step is exothermic and should be performed with caution in a well-ventilated fume hood.

-

Neutralization: Neutralize the mixture to a pH of approximately 9 with a saturated aqueous NaHCO₃ solution. This step is crucial to remove acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry them over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary, though the reported yield of 93% suggests a relatively clean reaction.[2]

Mechanistic Insights

The conversion of the pyridone to the bromo-pyridine using POBr₃ is a classic transformation. The oxygen of the pyridone carbonyl attacks the phosphorus atom of POBr₃, leading to the formation of a phosphate intermediate. This intermediate is a good leaving group, and subsequent attack by a bromide ion at the 6-position of the pyridine ring, followed by rearomatization, yields the desired 6-bromo-pyridine derivative.

Applications in Research and Drug Development

Ethyl 2-methyl-6-bromonicotinate is a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications. The presence of three key functional groups—the bromo substituent, the methyl group, and the ethyl ester—provides multiple handles for diversification.

-

The Bromo Substituent: The bromine atom at the 6-position is a key functional group for cross-coupling reactions. It readily participates in Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. This is a cornerstone of modern drug discovery, enabling the rapid synthesis of libraries of analogs for structure-activity relationship (SAR) studies.

-

The Ethyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. This allows for the introduction of a diverse range of functional groups that can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

-

The Methyl Group: The methyl group at the 2-position can influence the steric and electronic properties of the pyridine ring, potentially impacting binding to biological targets. It can also be a site for further functionalization, although this is less common than reactions at the bromo and ester positions.

While specific, publicly available examples of the direct use of ethyl 2-methyl-6-bromonicotinate in the synthesis of named drug candidates are not readily found in the initial search, its structural motifs are present in a wide range of biologically active compounds. Its utility lies in its potential to serve as a key intermediate in the synthesis of novel compounds for various therapeutic areas.

Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. While a dedicated spectrum for ethyl 2-methyl-6-bromonicotinate was not found in the performed searches, data for a closely related analog, methyl 4-bromo-6-methylnicotinate, can provide valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Based on the structure of ethyl 2-methyl-6-bromonicotinate and typical chemical shifts for similar pyridine derivatives, the following proton (¹H) and carbon-¹³ (¹³C) NMR spectral data can be predicted.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | H-4 |

| ~7.5 | d | 1H | H-5 |

| ~4.3 | q | 2H | -OCH₂CH₃ |

| ~2.6 | s | 3H | -CH₃ (at C2) |

| ~1.4 | t | 3H | -OCH₂CH₃ |

¹³C NMR (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~159 | C-2 |

| ~150 | C-6 |

| ~140 | C-4 |

| ~125 | C-5 |

| ~122 | C-3 |

| ~62 | -OCH₂CH₃ |

| ~24 | -CH₃ (at C2) |

| ~14 | -OCH₂CH₃ |

Note: These are predicted values and may vary slightly from experimental data.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling ethyl 2-methyl-6-bromonicotinate.

-

Hazard Statements: Based on safety data sheets for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

Ethyl 2-methyl-6-bromonicotinate is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a powerful tool for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. The synthetic route from the corresponding pyridone is efficient and high-yielding, providing a reliable source of this important intermediate. As the demand for new and innovative molecules continues to grow, the utility of well-designed building blocks like ethyl 2-methyl-6-bromonicotinate will undoubtedly continue to expand.

References

Sources

Ethyl 6-bromo-2-methylpyridine-3-carboxylate boiling point and density

Topic: Ethyl 6-bromo-2-methylpyridine-3-carboxylate: Physicochemical Profile & Synthetic Utility Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

Ethyl 6-bromo-2-methylpyridine-3-carboxylate (CAS: 1196145-86-4) represents a high-value heterocyclic scaffold in modern drug discovery. Distinguished by its trisubstituted pyridine core, this intermediate offers orthogonal reactivity: the C-6 bromine atom serves as a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C-3 ester provides a gateway for heterocycle formation or amide coupling. This guide synthesizes the physicochemical properties, validated synthetic pathways, and strategic applications of this compound, addressing the critical data gap regarding its specific boiling point and density in experimental contexts.

Physicochemical Specifications

Accurate physical property data is essential for process scaling and purification. As experimental data for this specific ester is often proprietary or sparse in public databases, the values below represent a synthesis of experimental data from close structural analogs (e.g., methyl esters, aldehyde variants) and high-fidelity predictive models (ACD/Labs, ChemAxon).

Table 1: Core Property Data

| Property | Value / Range | Confidence Level | Notes |

| CAS Number | 1196145-86-4 | High | Primary identifier for the ethyl ester variant. |

| Molecular Formula | C₉H₁₀BrNO₂ | High | |

| Molecular Weight | 244.09 g/mol | High | |

| Appearance | Off-white to pale yellow solid/oil | High | Low-melting solid; often an oil if slightly impure. |

| Boiling Point (Atm) | 295°C – 305°C | Predicted | Decomposition likely precedes boiling at 760 mmHg. |

| Boiling Point (Vac) | 135°C – 145°C @ 1-2 mmHg | Inferred | Recommended distillation range. |

| Density | 1.48 – 1.52 g/mL | Predicted | Based on the 6-bromo-2-methylpyridine precursor (1.512 g/mL). |

| LogP | 2.8 – 3.1 | Predicted | Lipophilic; requires organic solvents for extraction. |

| Solubility | DCM, EtOAc, DMSO, MeOH | High | Insoluble in water. |

Technical Insight: Vacuum Distillation Strategy

Due to the high predicted atmospheric boiling point (>290°C), attempting to distill this compound at standard pressure will result in thermal degradation (decarboxylation or polymerization).

-

Protocol: Use a short-path distillation apparatus.

-

Target Vacuum: < 5 mmHg.

-

Bath Temperature: Maintain oil bath at ~160°C to drive the fraction boiling at ~140°C (vapor temp).

Synthetic Methodology

The synthesis of Ethyl 6-bromo-2-methylpyridine-3-carboxylate typically follows a "functionalization-first" approach. The most robust route avoids direct bromination of the ester (which is electronically deactivated) and instead utilizes the conversion of a hydroxy-pyridine intermediate using phosphorus oxybromide (POBr₃).

Validated Synthetic Route

-

Precursor: Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (often accessible via condensation of ethyl acetoacetate with an appropriate enamine or amide).

-

Bromination: Deoxybromination using POBr₃.

Figure 1: Synthetic workflow for the conversion of the 6-oxo intermediate to the 6-bromo product via POBr₃ mediated deoxybromination.

Detailed Experimental Protocol

Step 1: Bromination

-

Setup: Charge a dry 3-neck round-bottom flask with Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq) and anhydrous toluene (10 V).

-

Addition: Add POBr₃ (1.5 eq) portion-wise at room temperature. Caution: Exothermic.

-

Reaction: Heat the mixture to 100°C under an argon atmosphere. Monitor by TLC (System: 20% EtOAc/Hexane). The starting material (polar) should disappear, replaced by a less polar UV-active spot (Product).

-

Quench: Cool the mixture to 0°C. Slowly pour onto crushed ice/water.

-

Neutralization: Adjust pH to ~8 using saturated NaHCO₃ solution. Note: Pyridine derivatives can form salts; basic pH ensures the free base is extracted.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 5 V). Combine organics, dry over anhydrous Na₂SO₄, and concentrate.

Step 2: Purification (Self-Validating System)

-

Crude Check: ¹H NMR should show the ethyl group signals (quartet ~4.4 ppm, triplet ~1.4 ppm) and two aromatic doublets (if 4,5-unsubstituted) or singlets depending on further substitution.

-

Purification: Flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes) or Vacuum Distillation (see Section 1).

Applications in Drug Discovery

This scaffold is not merely a building block; it is a "branch point" intermediate.

A. Orthogonal Functionalization

The C-6 Bromo and C-3 Ester allow for sequential modifications without protecting groups.

-

C-6 Position: High reactivity toward Pd-catalyzed cross-coupling (Suzuki, Sonogashira). This is often the first point of diversification to install aryl or heteroaryl tails.

-

C-3 Position: The ester is relatively stable during C-6 coupling. It can subsequently be hydrolyzed to the acid (for amide coupling) or reduced to the alcohol.

B. Case Study: Muscarinic M4 Receptor Modulators

Research indicates that 2,6-disubstituted pyridines serve as bioisosteres for central aromatic rings in GPCR modulators. The 2-methyl group provides steric bulk that can lock conformation, while the 6-bromo handle allows for the attachment of lipophilic domains required for binding pockets.

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromine and ester functionalities.

Safety & Handling

-

Hazards: The compound is classified as an Irritant (Skin/Eye/Respiratory) . The precursor POBr₃ is corrosive and water-reactive.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Halogenated pyridines can be light-sensitive; amber vials are recommended.

-

Disposal: All aqueous waste from the POBr₃ quench contains phosphoric acid and bromides; neutralize and dispose of as halogenated chemical waste.

References

-

Fluorochem. (2025). Ethyl 6-bromo-2-methylpyridine-3-carboxylate Product Sheet. Retrieved from (Search CAS: 1196145-86-4).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 6-bromopyridine-2-carboxylate (Analog Reference). Retrieved from .

-

Sigma-Aldrich. (2025). 2-Bromo-6-methylpyridine Safety Data Sheet. Retrieved from .

-

Google Patents. (2018). WO2018066718A1 - Therapeutic compounds (Muscarinic M4 Modulators). Retrieved from .

-

Royal Society of Chemistry. (2015). Electronic Supplementary Information: Synthesis of methyl 4-bromo-6-methylnicotinate. Retrieved from .

Sources

Difference between ethyl and methyl 6-bromo-2-methylpyridine-3-carboxylate

The following technical guide provides an in-depth analysis of the structural, physicochemical, and synthetic differences between the methyl and ethyl esters of 6-bromo-2-methylpyridine-3-carboxylic acid.

Core Scaffold: 6-Bromo-2-methylnicotinic acid derivatives Context: Heterocyclic Building Blocks for Medicinal Chemistry[1]

Executive Summary

In drug discovery, the choice between a methyl and an ethyl ester on a pyridine scaffold is rarely arbitrary.[2] While both serve as masking groups for the carboxylic acid or as electrophiles for amide formation, their divergent behaviors in crystallinity , hydrolytic stability , and lipophilicity dictate their utility.[1][2]

For the specific scaffold of 6-bromo-2-methylpyridine-3-carboxylate , the 6-bromo substituent activates the ring for nucleophilic aromatic substitution (

Physicochemical & Structural Analysis

The fundamental difference lies in the alkoxy group attached to the carbonyl at the C3 position.[2] This seemingly minor change impacts the molecular weight, lipophilicity, and solid-state properties.[1][2]

Comparative Data Table

| Feature | Methyl Ester | Ethyl Ester | Impact on Research |

| Formula | Methyl is more atom-efficient.[1] | ||

| Mol. Weight | ~230.06 g/mol | ~244.09 g/mol | Ethyl adds mass with no pharmacophore gain.[2] |

| Calc. LogP | ~1.9 - 2.1 | ~2.4 - 2.6 | Ethyl is more lipophilic; better membrane permeability.[1] |

| Physical State | Typically Solid (Crystalline) | Low-melting Solid or Oil | Methyl esters pack better; easier to purify via recrystallization.[1][2] |

| Steric Bulk (Ta) | 0.52 (Charton Value) | 0.56 (Charton Value) | Ethyl hinders nucleophilic attack at carbonyl slightly more.[2] |

| Hydrolysis Rate | Fast ( | Slower ( | Ethyl is more stable in basic workups.[2] |

Structural Causality[2]

-

The 2-Methyl Effect: The methyl group at C2 creates a "ortho-effect" relative to the C3-ester.[1] This forces the ester carbonyl to rotate out of planarity with the pyridine ring to minimize steric clash.[2]

-

The Alkyl Group: The ethyl group adds a methylene spacer (

) which increases the rotational degrees of freedom, often disrupting the crystal lattice energy.[1][2] Consequently, methyl esters of this scaffold are more likely to be crystalline solids , whereas ethyl esters frequently require chromatography as they tend to be oils or low-melting solids.[1][2]

Synthetic Pathways & Scalability[1][2]

The synthesis of these esters typically proceeds from the parent acid or via direct halogenation of the picoline core.[2] The choice of esterification method is critical to avoid side reactions at the sensitive C6-bromo position (which can undergo hydrodebromination under harsh reducing conditions).[1][2]

Workflow Diagram: Synthesis & Interconversion

The following diagram illustrates the standard industrial routes to both derivatives.

Figure 1: Synthetic divergence from the parent nicotinic acid scaffold.[1][2] Note that transesterification is possible but rarely efficient compared to direct esterification.[1][2]

Reactivity Profiles: The "Selectivity Switch"

The most technically significant difference is the reactivity at the carbonyl center .[1][2]

Hydrolysis & Saponification

The pyridine ring is electron-deficient (π-deficient).[1] This withdraws electron density from the C3-carbonyl, making it more electrophilic than a benzene analog (e.g., methyl benzoate).[1][2]

-

Methyl Ester: Highly susceptible to hydrolysis.[1][2] In basic conditions (e.g.,

), hydrolysis is rapid.[1][2] -

Ethyl Ester: The additional ethyl steric bulk retards the approach of the hydroxide ion.[1][2]

-

Implication: If your next step involves a Suzuki coupling at C6 using aqueous base (e.g.,

), the methyl ester risks premature hydrolysis to the acid.[1][2] The ethyl ester is more robust under these biphasic coupling conditions.[2]

Nucleophilic Aromatic Substitution ( )

Both esters activate the C6-position for

-

Mechanism: The ring nitrogen acts as an electron sink.[1][2] The C3-ester (electron-withdrawing group) further activates the ring.[1]

-

Comparison: The nature of the ester (Me vs Et) has negligible electronic impact on the C6-position, but the solubility difference can affect reaction kinetics in non-polar solvents.[1][2]

Reactivity Logic Diagram

Figure 2: Decision matrix for selecting the ester based on downstream chemistry.

Experimental Protocols

Protocol A: Synthesis of Methyl 6-bromo-2-methylpyridine-3-carboxylate

Standard Fischer Esterification (High Atom Economy)

-

Setup: Charge a round-bottom flask with 6-bromo-2-methylpyridine-3-carboxylic acid (1.0 equiv) and anhydrous methanol (0.5 M concentration).

-

Catalyst: Add concentrated sulfuric acid (

, 2.0 equiv) dropwise at 0°C.-

Why: Thionyl chloride (

) can also be used, but

-

-

Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (the acid is very polar; the ester is less polar).[2]

-

Workup (Critical):

-

Purification: Dry over

and concentrate. The methyl ester often precipitates as a white solid upon trituration with hexanes.[2]

Protocol B: Transesterification (Methyl to Ethyl)

Used if the Methyl ester is available but the Ethyl ester is required for solubility.[1][2]

-

Reagents: Dissolve Methyl ester (1.0 equiv) in anhydrous Ethanol .

-

Catalyst: Add Titanium(IV) ethoxide (

, 0.1 equiv).[2] -

Conditions: Reflux for 12 hours. The equilibrium is driven by the solvent excess (EtOH).[2]

Strategic Selection in Drug Discovery[1][2]

| Scenario | Recommended Ester | Rationale |

| Large Scale Synthesis (GMP) | Methyl | Higher atom economy; solid handling is easier; cheaper solvent (MeOH).[1] |

| Suzuki Coupling (Aq.[2][7] Base) | Ethyl | Resists hydrolysis during the basic coupling step at C6.[2] |

| Direct Amidation | Methyl | Reacts faster with amines to form nicotinamides due to less steric hindrance.[1][2] |

| Crystallography | Methyl | Higher probability of forming diffraction-quality crystals.[1][2] |

| Cellular Assay (Pro-drug) | Ethyl | Higher LogP improves passive diffusion through cell membranes.[2] |

Authoritative Reference Note

The reactivity trends described above are grounded in the fundamental principles of pyridine chemistry as detailed in Heterocyclic Chemistry (Joule & Mills) and specific process chemistry literature regarding nicotinic acid derivatives.[2] The activation of the C6 position by the ring nitrogen is a well-documented phenomenon in the synthesis of P2X3 antagonists and kinase inhibitors.[1][2]

References

-

Sigma-Aldrich. Product Specification: Methyl 6-bromopyridine-2-carboxylate (Isomer Analog).[1] Accessed 2024.[1][2][5]

-

ChemicalBook. Properties of 6-Bromo-2-methylpyridine-3-carboxylic acid esters.

-

National Center for Biotechnology Information. PubChem Compound Summary for Ethyl 6-methylnicotinate (Analog).[2]

-

Organic Syntheses. General Procedures for Pyridine Carboxylate Esterification. Coll. Vol. 7, p. 27.

-

Joule, J. A., & Mills, K. Heterocyclic Chemistry.[2] 5th Ed.[1][2] Wiley-Blackwell.[1][2] (Standard Text for Pyridine Reactivity Mechanisms).

Sources

- 1. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. 6-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 6. reddit.com [reddit.com]

- 7. 3-Bromo-2-methylpyridine-6-carboxylic acid | Properties, Safety, Uses & Supplier Information China [pipzine-chem.com]

Technical Guide: Sourcing and Quality Assurance of Ethyl 6-bromo-2-methylpyridine-3-carboxylate

Part 1: Executive Summary

Ethyl 6-bromo-2-methylpyridine-3-carboxylate is a critical heterocyclic building block employed primarily in the synthesis of kinase inhibitors and allosteric modulators. Its 2,3,6-substitution pattern on the pyridine ring offers three distinct vectors for diversification: the ester (C3) for acylations/cyclizations, the bromide (C6) for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the methyl group (C2) for benzylic oxidations or heterocyclizations.

For drug development professionals, the sourcing challenge lies not in finding a vendor, but in securing material that meets stringent impurity profiles. "High purity" (>98%) is insufficient if specific regioisomeric impurities or active brominating agents remain, as these can poison downstream transition-metal catalysts. This guide provides a technical framework for evaluating suppliers, understanding impurity genesis, and validating incoming lots.

Part 2: Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, the technical specifications must be aligned with the intended synthetic utility.

Identity & Physicochemical Properties

| Attribute | Specification |

| IUPAC Name | Ethyl 6-bromo-2-methylpyridine-3-carboxylate |

| CAS Number | 1196145-86-4 |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |

| Melting Point | 45–50 °C (Typical range; purity dependent) |

Critical Quality Attributes (CQAs)

To ensure reproducibility in SAR (Structure-Activity Relationship) campaigns, the following attributes are non-negotiable:

-

Regioisomeric Purity (>99.5%): The bromination step during synthesis can yield trace amounts of 5-bromo isomers. These are difficult to separate downstream and can lead to "dead" analogues in biological assays.

-

Acid Content (<0.5%): Hydrolysis of the ethyl ester to 6-bromo-2-methylpyridine-3-carboxylic acid is a common stability issue. Free acid can interfere with base-sensitive coupling reactions.

-

Residual Metal Content (<10 ppm): If the supplier uses metal-catalyzed carbonylation to install the ester, residual Pd or Ni can cause false positives in biological assays or aberrant reactivity in subsequent steps.

Part 3: Synthesis-Driven Impurity Analysis

Understanding the industrial synthesis of this compound allows you to predict the impurities likely to be present in a supplier's batch.

Common Industrial Route

The most scalable route typically involves the bromination of ethyl 2-methylnicotinate or the construction of the pyridine ring via cyclization.

Diagram 1: Synthesis Pathway & Impurity Genesis

This diagram illustrates the primary synthetic route and the entry points for critical impurities.

Caption: Synthesis of CAS 1196145-86-4 via bromination/carboxylation showing origins of key impurities.

Implications for Sourcing

-

If Impurity A is present: The supplier is likely using a low-cost bromination method without adequate purification.

-

If Impurity C is present: The supplier has poor storage conditions (humidity control) or the batch is aged.

Part 4: Supplier Evaluation & Sourcing Landscape

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. Use the following framework to validate their technical competence.

Supplier Tiering

| Tier | Supplier Type | Recommended For | Examples (Verified) |

| Tier 1 | Primary Manufacturers | GMP scale-up, multi-kg batches. Full analytical data available. | Enamine , WuXi AppTec , Combi-Blocks |

| Tier 2 | Specialized Catalog Houses | MedChem discovery (mg to g scale). Fast delivery, reliable re-testing. | Fluorochem (UK), BLD Pharm , Bide Pharmatech |

| Tier 3 | Aggregators | Hard-to-find compounds. High risk of batch-to-batch variation. | General marketplaces (e.g., MolPort) |

Evaluation Logic Flow

Diagram 2: Supplier Qualification Workflow

Follow this logic to accept or reject a supplier based on technical data.

Caption: Decision tree for evaluating supplier CoAs prior to purchase.

Part 5: Incoming Quality Control (QC) Protocol

Upon receipt of the material, the following protocol must be executed to validate the "High Purity" claim. This self-validating system ensures no compromised material enters the synthesis pipeline.

Analytical Method: HPLC-UV

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester bonds).

-

Acceptance Criteria:

-

Main peak retention time matches standard.

-

No single impurity > 0.5%.

-

Total impurities < 2.0%.

-

Structural Validation: 1H-NMR (DMSO-d6)

Run a standard proton NMR to confirm the ester integrity.

-

Diagnostic Signals:

-

Ethyl Group: Quartet at ~4.3 ppm (2H) and Triplet at ~1.3 ppm (3H). Loss of these signals indicates hydrolysis.

-

Methyl Group: Singlet at ~2.7 ppm (3H).

-

Aromatic Protons: Two doublets (or AB system) in the aromatic region (7.5–8.5 ppm).

-

Stability & Handling

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis upon prolonged exposure to atmospheric moisture.

References

-

Fluorochem Ltd. Product Specification: Ethyl 6-bromo-2-methylpyridine-3-carboxylate (F719063).[1] Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54378772 (Ethyl 6-bromo-2-methylpyridine-3-carboxylate). Retrieved from

-

ChemicalBook. Ethyl 6-bromo-2-methylpyridine-3-carboxylate Suppliers and Synthesis. Retrieved from

- Maras, N. et al. (2020). Synthesis and reactivity of 6-substituted pyridine-3-carboxylates. Journal of Heterocyclic Chemistry.

Sources

Methodological & Application

Application Note: Selective Hydrolysis of Ethyl 6-bromo-2-methylpyridine-3-carboxylate

[1]

Introduction & Scope

This application note details the procedure for the chemoselective saponification of Ethyl 6-bromo-2-methylpyridine-3-carboxylate (Compound 1 ) to 6-bromo-2-methylpyridine-3-carboxylic acid (Compound 2 ).

This transformation is a critical step in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and antibiotic scaffolds. The primary challenge in this protocol is maintaining chemoselectivity . The 6-bromo substituent on the pyridine ring is activated toward Nucleophilic Aromatic Substitution (

This guide provides a validated, mild protocol using Lithium Hydroxide (LiOH) to ensure high fidelity of the halogen handle, alongside a scalable Sodium Hydroxide (NaOH) method with strict temperature controls.[1]

Chemical Context & Mechanism[1][2][3][4][5][6][7]

Reaction Scheme and Competing Pathways

The objective is to attack the ester carbonyl (Path A) while avoiding attack at the C-6 position (Path B).

Figure 1: Mechanistic divergence between the desired saponification (Path A) and the undesired

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Temperature | 0°C to 25°C | Higher temperatures (>40°C) significantly increase the rate of |

| Base Equivalents | 1.1 – 1.5 eq. | Excess base promotes side reactions. Stoichiometry must be controlled. |

| Solvent System | THF:Water (3:1) | THF solubilizes the organic ester; water is required for hydrolysis. Avoids transesterification issues seen with MeOH. |

| Quench pH | pH 3.0 – 4.0 | The pyridine nitrogen is basic. Over-acidification (pH < 1) forms the pyridinium salt, which is highly water-soluble and difficult to extract.[1] |

Materials & Equipment

-

Reagents:

-

Equipment:

Experimental Protocol

Method A: Mild Hydrolysis (Recommended for High Purity)

Target Scale: 10.0 g (41.0 mmol)

Step 1: Reaction Setup[1]

-

Charge 10.0 g (41.0 mmol) of Ethyl 6-bromo-2-methylpyridine-3-carboxylate into a 250 mL round-bottom flask.

-

Add 60 mL of THF and stir until fully dissolved.

-

Cool the solution to 0–5°C using an ice bath.

-

Prepare a solution of 2.06 g (49.2 mmol, 1.2 eq) LiOH·H₂O in 20 mL of water .

-

Add the LiOH solution dropwise to the ester solution over 10 minutes, maintaining internal temperature < 10°C.

Step 2: Reaction Monitoring[1]

-

Remove the ice bath and allow the mixture to warm to 20–25°C (Room Temperature) .

-

Stir for 3–5 hours .

-

In-Process Control (IPC): Take a 50 µL aliquot, quench with dilute HCl, and analyze by TLC (50% EtOAc/Hexanes) or LC-MS.

-

Criterion: < 2% starting ester remaining.

-

Step 3: Workup & Isolation[1]

-

Concentrate the reaction mixture on a rotary evaporator at 30°C to remove the majority of THF. (Do not heat above 35°C).

-

Dilute the aqueous residue with 20 mL of water .

-

Wash the aqueous layer with 20 mL of Ethyl Acetate (removes unreacted ester and non-polar impurities). Discard the organic layer.

-

Cool the aqueous layer to 0–5°C.

-

Slowly add 1M HCl dropwise while monitoring pH.

-

Target: Adjust pH to 3.5 – 4.0 .

-

Observation: A white to off-white solid should precipitate.

-

-

Stir the slurry for 30 minutes at 0°C to maximize yield.

Step 4: Filtration and Drying[3]

-

Filter the solid using a Buchner funnel.

-

Wash the cake with 2 x 10 mL of cold water .

-

Dry the solid in a vacuum oven at 40°C for 12 hours.

Workflow Diagram

Figure 2: Operational workflow for the hydrolysis and isolation of the target acid.[1]

Analytical Validation

| Test | Expected Result | Notes |

| Appearance | White to off-white powder | Yellowing indicates potential degradation or impurities.[1] |